Methyl6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Description

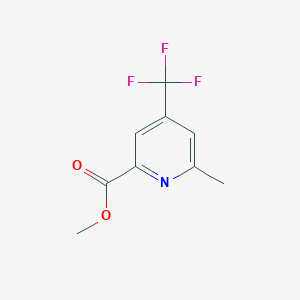

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a pyridine-based heterocyclic compound featuring a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a methyl ester moiety at the 2-position.

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-6(9(10,11)12)4-7(13-5)8(14)15-2/h3-4H,1-2H3 |

InChI Key |

TYSBVWWZXQGAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the vapor-phase reaction, where the trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated intermediates, which are then further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity . The use of catalysts and optimized reaction pathways is also common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The compound’s key structural distinctions lie in its substitution pattern. Below is a comparative analysis with analogous compounds from the evidence:

Key Structural and Functional Differences

- Trifluoromethyl vs. Hydroxyl : The trifluoromethyl group in the user’s compound provides strong electron-withdrawing effects, stabilizing the pyridine ring and reducing metabolic degradation compared to hydroxyl-containing analogs (e.g., Ethyl 4-hydroxy-6-CF₃ derivative) .

- Biological Activity : Unlike SIB-1757 and SIB-1893, which feature azo or styryl groups for mGluR5 antagonism, the user’s compound lacks these motifs, suggesting divergent biological targets. However, the trifluoromethyl group may enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Physicochemical Properties (Inferred)

- Solubility : The methyl ester and trifluoromethyl groups likely render the compound less polar than hydroxylated analogs (e.g., ammonium salt derivative), favoring organic solvents.

Biological Activity

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is characterized by:

- Pyridine Ring : Contains a methyl group at position 6 and a trifluoromethyl group at position 4.

- Carboxylate Ester Functional Group : Located at position 2.

The molecular formula is , with a molar mass of approximately 205.13 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders .

Anticancer Properties

Research indicates that methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate exhibits significant anticancer activity. It has been identified as a potential intermediate in synthesizing pharmaceuticals aimed at treating cancer. Its structural features facilitate interactions with biological targets, enhancing efficacy .

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. In studies assessing its effects on cyclooxygenase (COX) enzymes, it demonstrated the ability to suppress COX-2 activity, which is crucial in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs .

Synthesis Methods

Several synthetic routes have been developed for methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate, each affecting yield and purity. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated precursors.

- Multistep Synthesis : Involving various reaction conditions such as temperature and solvent choice to optimize product yield .

Structure-Activity Relationships (SAR)

Understanding the SAR of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is critical for enhancing its biological activity. The trifluoromethyl group significantly influences the compound's metabolic stability and membrane permeability, which are essential for drug efficacy .

Research has shown that modifications to the pyridine ring can lead to variations in bioactivity. For example:

- Increased Lipophilicity : Enhances cellular uptake.

- Altered Functional Groups : Can modify interactions with biological targets, leading to improved therapeutic profiles .

Case Studies

- Anticancer Activity Study : A study evaluated the effects of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate on various cancer cell lines, revealing significant cytotoxicity with an IC50 value of approximately 10 µM against HeLa cells .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound reduced inflammation markers significantly compared to controls, indicating its potential as an anti-inflammatory drug .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate?

- Methodological Answer : Adjust reaction parameters such as temperature, solvent choice, and stoichiometry. For fluorinated intermediates, using polar aprotic solvents like DMF at 40–60°C improves solubility and reaction efficiency. Stoichiometric ratios of halogenating agents (e.g., N-chlorosuccinimide) should exceed 1.2 equivalents to drive reactions to completion. Post-reaction purification via vacuum distillation or flash chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .

Q. What analytical techniques are critical for characterizing methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns and trifluoromethyl group integration. NMR identifies carboxylate and methyl group signals.

- HPLC/GC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron-capture detection for purity assessment, especially for fluorinated byproducts .

- Elemental Analysis : Validate empirical formulas with ≤0.3% deviation for C, H, N, and F .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., toluene, dichloromethane). Stability studies under ambient conditions (25°C, 60% RH) for 48 hours show <5% degradation, but hygroscopicity necessitates storage in anhydrous environments. Pre-purification via molecular sieves or activated alumina minimizes moisture interference .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-substituted pyridines?

- Methodological Answer : Use SHELXTL (Bruker AXS) or SHELXL for refinement. For ambiguous electron density near the trifluoromethyl group:

- Apply ISOR and DELU constraints to model thermal motion anisotropy.

- Validate with Hirshfeld surface analysis to distinguish disorder from static effects.

- Cross-reference with structurally analogous compounds (e.g., ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate) to identify common packing motifs .

Q. How do computational methods predict the reactivity of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map Fukui indices, identifying nucleophilic (C-3) and electrophilic (C-5) sites.

- Transition State Modeling : Simulate Suzuki-Miyaura coupling using Pd(PPh) as a catalyst. Activation energies for aryl boronic acid coupling at C-5 are ~15 kcal/mol lower than at C-3 .

Q. What experimental designs mitigate fluorinated byproduct formation during synthesis?

- Methodological Answer :

- In Situ Quenching : Introduce scavengers (e.g., polymer-supported triphenylphosphine) to trap excess fluorinating agents.

- Flow Chemistry : Continuous-flow reactors reduce residence time of reactive intermediates, minimizing side reactions (e.g., defluorination).

- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect early-stage byproducts and adjust reagent feed rates dynamically .

Q. How does the compound’s crystal packing affect its application in metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylate group enables coordination with transition metals (e.g., Zn, Cu). Single-crystal XRD reveals a monoclinic space group with interplanar distances of 3.4 Å, suitable for forming 1D chains. Comparative studies with 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoic acid show reduced porosity (BET surface area: ~300 m/g vs. 1200 m/g) due to steric hindrance from the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.